molecular formula C12H14N6O2 B11258429 N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B11258429
M. Wt: 274.28 g/mol
InChI Key: KZOJYRMMLQBUHS-UHFFFAOYSA-N
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Description

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with nitro, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by amination and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve scalability. The use of palladium-catalyzed reactions and hydrogenation steps are common in large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typically used.

    Substitution: Various halogenating agents and catalysts are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-Methyl-N2-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C12H14N6O2

Molecular Weight

274.28 g/mol

IUPAC Name

4-N-methyl-2-N-(3-methylphenyl)-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C12H14N6O2/c1-7-4-3-5-8(6-7)15-12-16-10(13)9(18(19)20)11(14-2)17-12/h3-6H,1-2H3,(H4,13,14,15,16,17)

InChI Key

KZOJYRMMLQBUHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=C(C(=N2)NC)[N+](=O)[O-])N

Origin of Product

United States

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